molecular formula C16H16N6 B1684571 Msx-122 CAS No. 897657-95-3

Msx-122

Cat. No. B1684571
M. Wt: 292.34 g/mol
InChI Key: PXZXYRKDDXKDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MSX-122 is an orally available small molecule that targets CXCR4 . It has been used in trials studying the treatment of solid tumors . It has shown potent inhibition of the CXCR4/CXCL12 interaction and has demonstrated good tolerability in mice, rats, and monkeys at doses up to 600 mg/kg . MSX-122 has anti-inflammatory and anti-metastatic activity .


Molecular Structure Analysis

The molecular formula of MSX-122 is C16H16N6 . The average mass is 292.338 Da and the monoisotopic mass is 292.143646 Da .


Physical And Chemical Properties Analysis

MSX-122 is a solid substance . Its molecular weight is 292.34 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources retrieved.

Safety And Hazards

MSX-122 is classified as toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of exposure, appropriate first aid measures should be taken .

Future Directions

MSX-122 has shown promise in preclinical trials for the treatment of solid tumors . It has been found to block lung metastasis of breast cancer and HNSCC, as well as liver metastasis of uveal melanoma . Future research may focus on further exploring the therapeutic potential of MSX-122 in various types of cancer .

properties

IUPAC Name

N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZXYRKDDXKDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Msx-122

CAS RN

897657-95-3
Record name MSX-122
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897657953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MSX-122
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MSX-122
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69D634Q702
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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